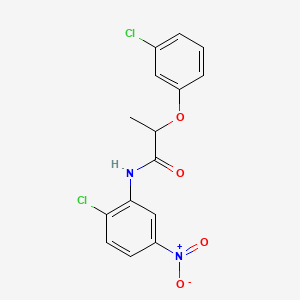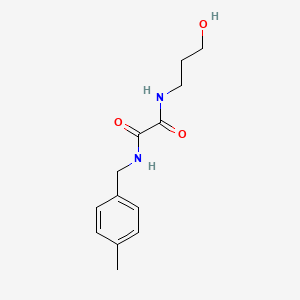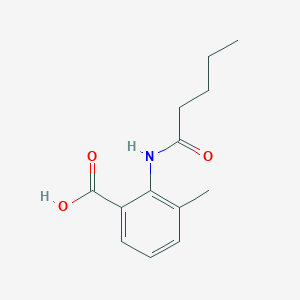
3-methyl-2-(pentanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(pentanoylamino)benzoic acid is an organic compound with the chemical formula C14H19NO3. It is also known as mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However,
Mecanismo De Acción
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins that cause inflammation and pain. It also modulates the activity of ion channels, such as TRPV1, which are involved in pain perception. Mefenamic acid has been shown to have a higher selectivity for COX-2 inhibition than other NSAIDs, which may contribute to its effectiveness in reducing inflammation and pain.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various conditions, such as menstrual cramps, rheumatoid arthritis, and osteoarthritis. Mefenamic acid has also been shown to have anti-tumor effects, particularly in breast cancer cells, by inhibiting cell proliferation and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. It has also been extensively studied and characterized, which makes it a reliable tool for pharmacological and biochemical research. However, there are also limitations to its use, such as its potential toxicity and side effects in high doses, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are several future directions for the scientific research application of mefenamic acid, including the development of new formulations and delivery methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacological properties. Mefenamic acid may also have potential applications in other fields, such as neuroscience and cancer research, where its anti-inflammatory and analgesic properties may be useful. Further studies are needed to fully understand the potential of mefenamic acid in these areas.
Conclusion
In conclusion, mefenamic acid is an organic compound with a wide range of scientific research applications. Its well-established synthesis methods, mechanism of action, and biochemical and physiological effects make it a reliable tool for pharmacological and biochemical research. However, its potential toxicity and side effects must be carefully monitored in experimental settings. Further studies are needed to fully understand the potential of mefenamic acid in various fields and to develop new formulations and delivery methods.
Métodos De Síntesis
Mefenamic acid can be synthesized through various methods, including the reaction of 2,3-dimethylaniline with ethyl chloroformate, followed by reaction with pentanoic anhydride and hydrolysis of the resulting ester. Another method involves the reaction of 2,3-dimethylaniline with pentanoyl chloride, followed by reaction with sodium hydroxide and carbon dioxide. These methods have been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Mefenamic acid has been widely used in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Mefenamic acid is also known to modulate the activity of ion channels, such as the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception.
Propiedades
IUPAC Name |
3-methyl-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-11(15)14-12-9(2)6-5-7-10(12)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUGUVEQGQOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
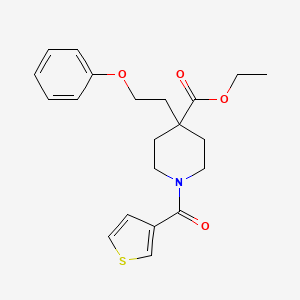
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
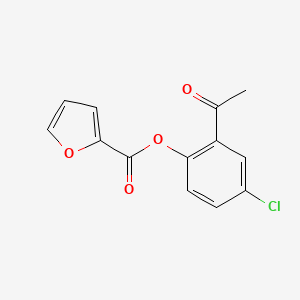
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
